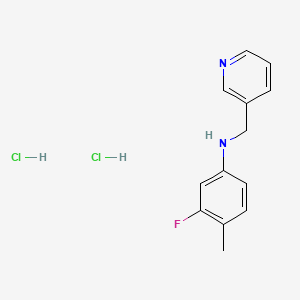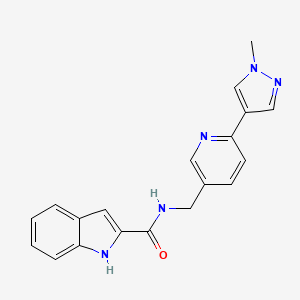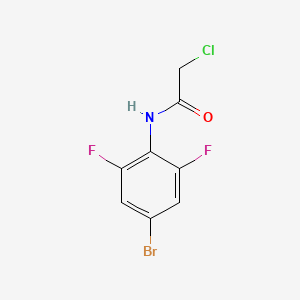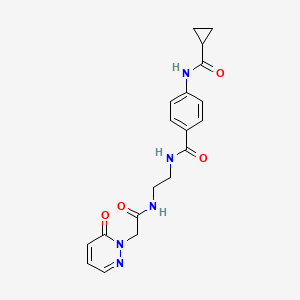
3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride is an organic compound with the molecular formula C13H13FN2·2HCl. This compound is characterized by the presence of a fluorine atom, a methyl group, and a pyridinylmethyl group attached to an aniline core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline typically involves the following steps:
Methylation: The methyl group is introduced via alkylation reactions using methylating agents.
Pyridinylmethylation: The attachment of the pyridinylmethyl group is achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Common industrial methods include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating Agents: Selectfluor®, N-fluorobenzenesulfonimide.
Catalysts: Palladium catalysts for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyridinylmethyl group can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methyl-N-(pyridin-2-ylmethyl)aniline
- 3-fluoro-4-methyl-N-(pyridin-4-ylmethyl)aniline
- 3-chloro-4-methyl-N-(pyridin-3-ylmethyl)aniline
Uniqueness
3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride is unique due to the specific positioning of the fluorine and pyridinylmethyl groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and stability compared to its chloro and bromo analogs .
Properties
IUPAC Name |
3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2.2ClH/c1-10-4-5-12(7-13(10)14)16-9-11-3-2-6-15-8-11;;/h2-8,16H,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFUZHYVLCMMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CN=CC=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9E)-4,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,18-trione](/img/structure/B2503775.png)


![N-(2-fluorophenyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2503778.png)


![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)

![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)


![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2503796.png)
